N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide
Description
N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is a complex organic compound featuring a combination of imidazolidinone and isoindole moieties
Properties
IUPAC Name |
N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-17-19(26)25(21(28)23-17)15-8-5-7-14(10-15)22-20(27)24-11-13-6-4-9-18(29-2)16(13)12-24/h4-10,17H,3,11-12H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXZOSODZLZIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)NC(=O)N3CC4=C(C3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with an ethyl-substituted diketone under acidic conditions to form the imidazolidinone ring.
Attachment of the Phenyl Group: The imidazolidinone intermediate is then reacted with a halogenated phenyl derivative in the presence of a base to form the phenyl-imidazolidinone compound.
Synthesis of the Isoindole Moiety: The final step involves the cyclization of the phenyl-imidazolidinone with a methoxy-substituted phthalic anhydride under high-temperature conditions to form the isoindole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism of action of N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effect.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide
- N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-hydroxy-1,3-dihydroisoindole-2-carboxamide
Uniqueness
N-[3-(4-ethyl-2,5-dioxoimidazolidin-1-yl)phenyl]-4-methoxy-1,3-dihydroisoindole-2-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
